Lead, bis(acetato-kappaO)tetrahydroxytri-

Übersicht

Beschreibung

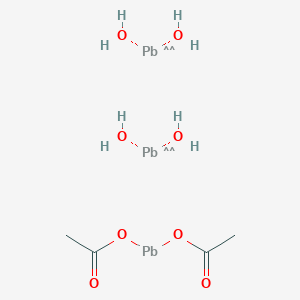

Lead, bis(acetato-kappaO)tetrahydroxytri-, also known as lead subacetate, is an inorganic compound with the chemical formula Pb(OAc)4(OH)3 . It is a white dense powder and is commonly referred to as lead tetraacetate.

Molecular Structure Analysis

The molecular formula of Lead, bis(acetato-kappaO)tetrahydroxytri- is C4H14O8Pb3 . The compound has a molecular weight of 812 g/mol . The InChI identifier is InChI=1S/2C2H4O2.4H2O.3Pb/c21-2 (3)4;;;;;;;/h21H3, (H,3,4);4*1H2;;;/q;;;;;;;;+2/p-2 .Physical And Chemical Properties Analysis

Lead, bis(acetato-kappaO)tetrahydroxytri- is a solid substance that appears as a white dense powder . It has a molecular weight of 812 g/mol . The solubility of this compound in cold water is 62.5 mg/mL .Wissenschaftliche Forschungsanwendungen

Sugar Analysis

Lead subacetate is used in sugar analysis . It is a reagent that helps in the detection and quantification of sugar in various samples. This is particularly useful in food and beverage industries where sugar content is a critical parameter.

Catalyst in Chemical Reactions

Lead subacetate can act as a catalyst in certain chemical reactions . As a catalyst, it can speed up the rate of a chemical reaction without being consumed in the process. This makes it valuable in various industrial and laboratory settings.

Histology and Cytology

In histology and cytology, lead subacetate is used as a fixative . It helps in preserving the structure of cells and tissues for microscopic examination. This is crucial in medical and biological research where detailed cellular structures need to be studied.

Tumorigenic Activity Studies

Lead subacetate has been used in studies investigating its tumorigenic activities . These studies aim to understand the potential health risks associated with exposure to lead compounds. Such research is vital for public health and safety regulations.

Material Science

In material science, lead subacetate can be used in the synthesis of other lead-based materials . These materials can have various applications, from electronics to radiation shielding.

Environmental Monitoring

Lead subacetate can be used in environmental monitoring . Its presence in environmental samples can indicate lead contamination, which is a serious environmental and health concern.

Safety and Hazards

Lead, bis(acetato-kappaO)tetrahydroxytri- is highly toxic and may be fatal if inhaled, ingested, or absorbed through the skin . It is advised to avoid any skin contact. Effects of contact or inhalation may be delayed . Fire may produce irritating, corrosive, and/or toxic gases . Runoff from fire control or dilution water may be corrosive and/or toxic and cause environmental contamination .

Wirkmechanismus

Target of Action

Lead subacetate primarily targets the central nervous system (CNS), blood, and kidneys . It interacts with these systems, causing various physiological changes and potential health risks.

Mode of Action

Lead subacetate interacts with its targets by inhibiting delta-aminolevulinic acid dehydratase, an enzyme vital in the biosynthesis of heme, a necessary cofactor of hemoglobin . This interaction results in changes in the body’s biochemical processes, leading to potential health risks.

Biochemical Pathways

The presence of lead subacetate affects various biochemical pathways. One of the key mechanisms behind its angiotoxic effect is the activation of mitogen-activated protein kinase signaling pathways, which triggers a cascade of reactions of pro-inflammatory protein synthesis, leading to an increase in vascular resistance and arterial pressure .

Pharmacokinetics

The pharmacokinetics of lead subacetate, including its absorption, distribution, metabolism, and excretion (ADME), are complex. The compound’s interaction with calcium along their dynamic trajectory may successfully explain counter-intuitive effects on systemic function and neural behavior .

Result of Action

The molecular and cellular effects of lead subacetate’s action include oxidative stress, dysfunction of the vascular endothelium, activation of free-radical processes, disruption of cellular bioenergetics, and decreased production of nitric oxide . These effects can lead to endothelial dysfunction, increased vascular tone, systemic vasoconstriction, intracellular inflammatory processes in the visceral organs, DNA damage, cell apoptosis, and persistent renal and hepatic dysfunction .

Action Environment

The action, efficacy, and stability of lead subacetate can be influenced by various environmental factors. For instance, the presence of other substances, such as cationic and anionic surfactants, can affect the reactivity of lead ions in solution . Additionally, the compound should be handled under inert gas and protected from moisture to maintain its stability .

Eigenschaften

InChI |

InChI=1S/2C2H4O2.4H2O.3Pb/c2*1-2(3)4;;;;;;;/h2*1H3,(H,3,4);4*1H2;;;/q;;;;;;;;+2/p-2 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXZMOTXWBZKTFY-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)O[Pb]OC(=O)C.O.O.O.O.[Pb].[Pb] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H14O8Pb3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

8.1e+02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Lead subacetate is a white dense powder. (NTP, 1992), White solid; [Merck Index] Very soluble in water; [[Ullmann] | |

| Record name | LEAD SUBACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16223 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Lead subacetate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2542 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

Decomposes at 200 °C | |

| Record name | LEAD SUBACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1651 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Sol in water with alkaline reaction; on exposure to air absorbs carbon dioxide and becomes incompletely soluble, Soluble in ethanol, 6.25 g/100 mL water at 15 °C; 25 g/100 mL water at 100 °C | |

| Record name | LEAD SUBACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1651 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Product Name |

Lead, bis(acetato-kappaO)tetrahydroxytri- | |

Color/Form |

White, heavy powder | |

CAS RN |

1335-32-6 | |

| Record name | LEAD SUBACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16223 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Lead, bis(acetato-.kappa.O)tetrahydroxytri- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Lead, bis(acetato-O)tetrahydroxytri- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.210 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LEAD SUBACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1651 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

75 °C | |

| Record name | LEAD SUBACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1651 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of lead subacetate?

A1: Lead subacetate, also known as lead(II) subacetate, has the molecular formula (Pb(CH_3COO)_2 \cdot 2Pb(OH)_2) and a molecular weight of 807.73 g/mol [].

Q2: Historically, what were the primary applications of lead subacetate?

A2: Despite its toxicity, the sweet taste of lead subacetate led to its historical use as a sugar substitute. It was also employed in medicine as Goulard's powder [].

Q3: How is lead subacetate used in chemical analysis?

A3: Lead subacetate is utilized in analytical chemistry for the precipitation of polysaccharides, pigments, and other interfering substances. One example is the determination of caffeine in instant tea, where lead subacetate removes polyphenols and pigments before spectrophotometric analysis []. It is also used for clarifying sugar solutions before polarimetric measurements [, ].

Q4: What are the limitations of using lead subacetate due to material compatibility?

A4: The use of lead subacetate is restricted due to its toxicity and environmental concerns. It can react with various substances, and its disposal requires careful handling [].

Q5: What are the known toxicological effects of lead subacetate?

A5: Lead subacetate is a known human toxin. Animal studies demonstrate its carcinogenicity, particularly inducing renal tumors in rodents after long-term exposure [, ]. It can also contribute to lung adenomas in mice [, ]. Occupational exposure to lead compounds, including lead subacetate, has been linked to increased risks of stomach, lung, and kidney cancer in humans [].

Q6: How does lead subacetate affect the nervous system?

A6: Lead subacetate exposure can cause acute lead encephalopathy, particularly in young individuals. Studies in rhesus monkeys demonstrate neurological symptoms like ataxia, nystagmus, weakness, and convulsions. Microscopically, it can lead to edema, granular precipitate accumulation in the brain's extracellular space, and axonal swelling [].

Q7: What are the effects of lead subacetate on the eyes?

A7: Research shows that lead poisoning in rabbits can lead to multifocal lesions in the retinal pigment epithelium. This includes lipofuscin accumulation, displacement of melanin granules, and macrophage migration, ultimately causing photoreceptor degeneration [].

Q8: How does lead subacetate interact with calcium acetate in biological systems?

A8: Studies in rats revealed that calcium acetate, while generally considered a lead toxicity antagonist, can increase the toxicity and renal carcinogenicity of lead subacetate when co-administered. This is despite calcium acetate decreasing lead accumulation in the kidneys, suggesting a more complex interaction [].

Q9: Does lead subacetate affect the immune system?

A9: While not directly addressed in the provided research, lead subacetate's impact on mast cell counts in cattle skin suggests a potential role in immune response modulation. Zebu cattle, known for their tick resistance, exhibited higher mast cell counts compared to the more susceptible taurine cattle. This difference suggests mast cells could contribute to host resistance against tick infestations [].

Q10: What are the alternatives to using lead subacetate in various applications?

A10: Alternatives to lead subacetate are crucial due to its toxicity. In sugar analysis, filtration methods are being explored as replacements for lead-based clarification techniques. These alternatives aim to provide accurate measurements while minimizing environmental impact and health risks [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.